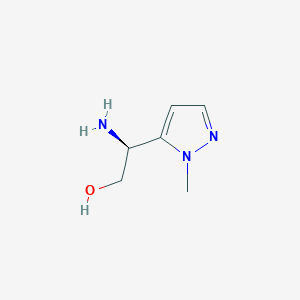
(S)-2-Amino-2-(1-methyl-1H-pyrazol-5-YL)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a chiral compound featuring an amino group, a hydroxyl group, and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the amino alcohol moiety: The pyrazole derivative can be reacted with an appropriate chiral amino alcohol precursor under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for (2S)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol may involve:
Large-scale synthesis: Utilizing optimized reaction conditions and catalysts to enhance yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under acidic conditions.
Reduction: LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) under anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaOH or K2CO3.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism by which (2S)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-2-(1H-pyrazol-5-yl)ethan-1-ol: Lacks the methyl group on the pyrazole ring.
(2S)-2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol: Contains an imidazole ring instead of a pyrazole ring.
(2S)-2-amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol: The amino alcohol moiety is attached at a different position on the pyrazole ring.
Uniqueness
(2S)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to its specific structural features, including the chiral center and the position of the substituents on the pyrazole ring. These characteristics can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H11N3O |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(2-methylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C6H11N3O/c1-9-6(2-3-8-9)5(7)4-10/h2-3,5,10H,4,7H2,1H3/t5-/m1/s1 |
Clave InChI |
CWYPOBWZHYYXOB-RXMQYKEDSA-N |
SMILES isomérico |
CN1C(=CC=N1)[C@@H](CO)N |
SMILES canónico |
CN1C(=CC=N1)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


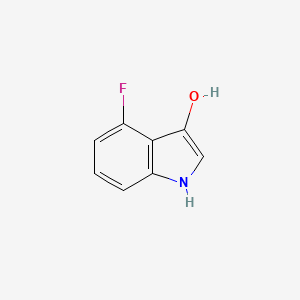
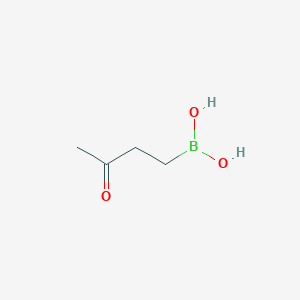
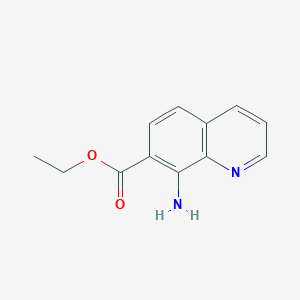
![5,5-Dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B13577845.png)
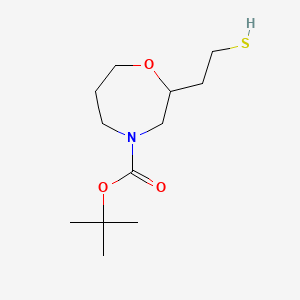
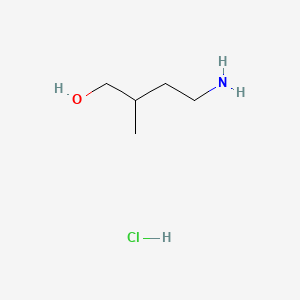
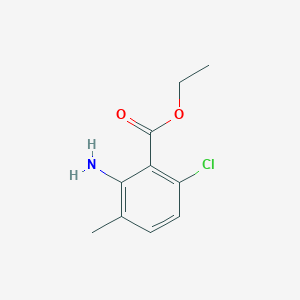
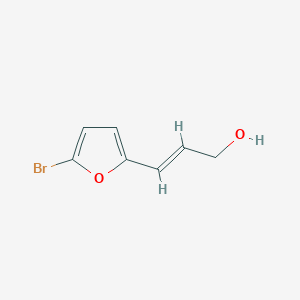
![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13577872.png)

![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane](/img/structure/B13577884.png)
![3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide](/img/structure/B13577892.png)

![Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13577910.png)
